Cas no 11034-40-5 (Spiramycin, hexanedioate)

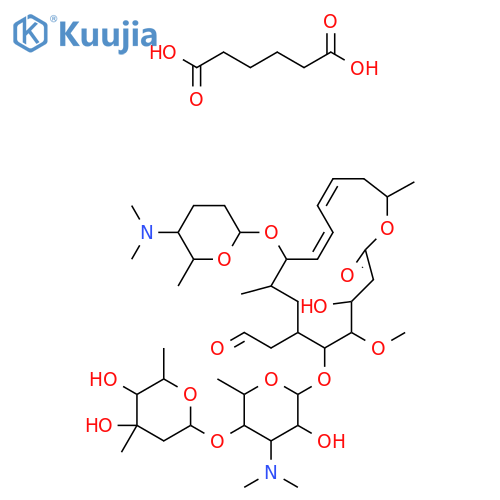

Spiramycin, hexanedioate structure

商品名:Spiramycin, hexanedioate

CAS番号:11034-40-5

MF:C49H84N2O18

メガワット:989.193877220154

CID:138229

Spiramycin, hexanedioate 化学的及び物理的性質

名前と識別子

-

- Spiramycin, hexanedioate

- CID 137699550

-

- インチ: 1S/C43H74N2O14.C6H10O4/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34;7-5(8)3-1-2-4-6(9)10/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3;1-4H2,(H,7,8)(H,9,10)/b13-12-,16-14-;

- InChIKey: PLQDGTZICFBBSO-CZOLOJNISA-N

- ほほえんだ: O1C(C)C(C(C(C1OC1C(C(CC(=O)OC(C)CC=CC=CC(C(C)CC1CC=O)OC1CCC(C(C)O1)N(C)C)O)OC)O)N(C)C)OC1CC(C)(C(C(C)O1)O)O.OC(CCCCC(=O)O)=O |c:19,21|

計算された属性

- 水素結合ドナー数: 6

- 水素結合受容体数: 20

- 重原子数: 69

- 回転可能化学結合数: 16

- 複雑さ: 1480

- トポロジー分子極性表面積: 270

Spiramycin, hexanedioate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | LAA03440-25 g |

Spiramycin hexanedioate |

11034-40-5 | 25g |

$1,560.00 | 2023-01-04 | ||

| LKT Labs | S6233-1 g |

Spiramycin Hexanedioate |

11034-40-5 | ≥90% | 1g |

$122.50 | 2023-07-10 | |

| Biosynth | LAA03440-1 g |

Spiramycin hexanedioate |

11034-40-5 | 1g |

$160.00 | 2023-01-04 | ||

| Biosynth | LAA03440-5 g |

Spiramycin hexanedioate |

11034-40-5 | 5g |

$520.00 | 2023-01-04 | ||

| LKT Labs | S6233-5g |

Spiramycin Hexanedioate |

11034-40-5 | ≥90% | 5g |

$386.40 | 2024-05-21 | |

| LKT Labs | S6233-5 g |

Spiramycin Hexanedioate |

11034-40-5 | ≥90% | 5g |

$368.00 | 2023-07-10 | |

| Biosynth | LAA03440-10 g |

Spiramycin hexanedioate |

11034-40-5 | 10g |

$832.00 | 2023-01-04 | ||

| Biosynth | LAA03440-0.5 g |

Spiramycin hexanedioate |

11034-40-5 | 0.5 g |

$100.00 | 2023-01-04 | ||

| LKT Labs | S6233-1g |

Spiramycin Hexanedioate |

11034-40-5 | ≥90% | 1g |

$128.60 | 2024-05-21 |

Spiramycin, hexanedioate 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

11034-40-5 (Spiramycin, hexanedioate) 関連製品

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬